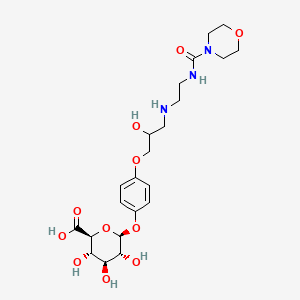![molecular formula C39H82NO6P B13403074 Phosphoric acid, mono[2,3-bis(hexadecyloxy)propyl] mono[2-(dimethylamino)ethyl] ester, (R)- CAS No. 94825-53-3](/img/structure/B13403074.png)
Phosphoric acid, mono[2,3-bis(hexadecyloxy)propyl] mono[2-(dimethylamino)ethyl] ester, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid, mono[2,3-bis(hexadecyloxy)propyl] mono[2-(dimethylamino)ethyl] ester, ®-, also known as 2-Aminoethyl (2R)-2,3-bis(hexadecyloxy)propyl hydrogen phosphate, is a complex organic compound with the molecular formula C37H78NO6P and a molecular mass of 663.99 g/mol . This compound is a derivative of phosphoric acid and is characterized by the presence of long alkyl chains and an aminoethyl group.
Preparation Methods
The synthesis of phosphoric acid, mono[2,3-bis(hexadecyloxy)propyl] mono[2-(dimethylamino)ethyl] ester, ®- involves several steps. One common synthetic route includes the esterification of phosphoric acid with 2,3-bis(hexadecyloxy)propanol and 2-(dimethylamino)ethanol under controlled conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the esterification process . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Phosphoric acid, mono[2,3-bis(hexadecyloxy)propyl] mono[2-(dimethylamino)ethyl] ester, ®- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding phosphoric acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced phosphoric acid esters.
Substitution: The aminoethyl group can undergo substitution reactions with halogenating agents, leading to the formation of halogenated derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Phosphoric acid, mono[2,3-bis(hexadecyloxy)propyl] mono[2-(dimethylamino)ethyl] ester, ®- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential role in biological systems, particularly in the formation of phospholipids and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of phosphoric acid, mono[2,3-bis(hexadecyloxy)propyl] mono[2-(dimethylamino)ethyl] ester, ®- involves its interaction with molecular targets such as enzymes and receptors. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and function. It can also interact with specific proteins, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Phosphoric acid, mono[2,3-bis(hexadecyloxy)propyl] mono[2-(dimethylamino)ethyl] ester, ®- can be compared with other similar compounds, such as:
Phosphoric acid, mono[2,3-bis(octadecyloxy)propyl] mono(2-bromoethyl) ester, ®-: This compound has longer alkyl chains and a bromoethyl group, which may result in different chemical properties and applications.
Bis(2-ethylhexyl) phosphate: This compound has shorter alkyl chains and is commonly used as a plasticizer and extraction agent.
Phosphoric acid, mono[2-(acetyloxy)-3-(hexadecyloxy)propyl]monomethyl ester: This compound has an acetyloxy group, which may influence its reactivity and applications.
Properties
CAS No. |
94825-53-3 |
|---|---|
Molecular Formula |
C39H82NO6P |
Molecular Weight |
692.0 g/mol |
IUPAC Name |
[(2R)-2,3-dihexadecoxypropyl] 2-(dimethylamino)ethyl hydrogen phosphate |
InChI |
InChI=1S/C39H82NO6P/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-34-43-37-39(38-46-47(41,42)45-36-33-40(3)4)44-35-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h39H,5-38H2,1-4H3,(H,41,42)/t39-/m1/s1 |
InChI Key |
UNXRFQRGPLOZED-LDLOPFEMSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)(O)OCCN(C)C)OCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCCN(C)C)OCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


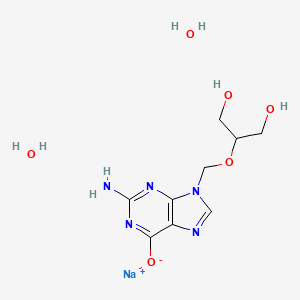
![2-pyrrolidin-2-yl-5-[4-[4-(2-pyrrolidin-2-yl-1H-imidazol-5-yl)phenyl]phenyl]-1H-imidazole;tetrahydrochloride](/img/structure/B13403006.png)
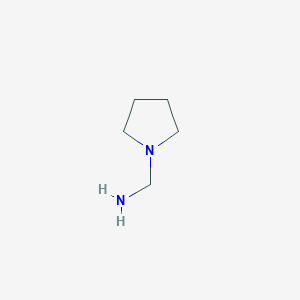
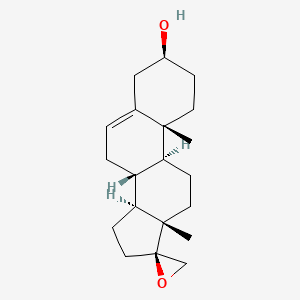
![[(9R,10S,11S,13S,16R,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13403027.png)
![2-[(2-Methoxyacetyl)(2-methoxy-1-methyl-2-oxoethyl)amino]-3-methylbenzoic Acid](/img/structure/B13403031.png)
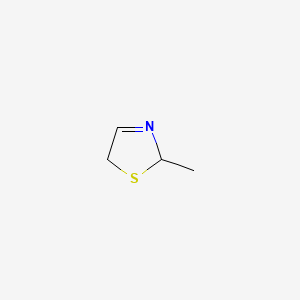
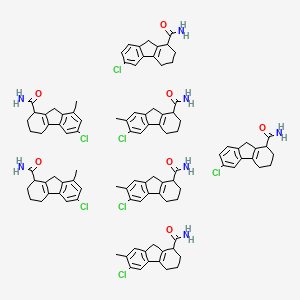

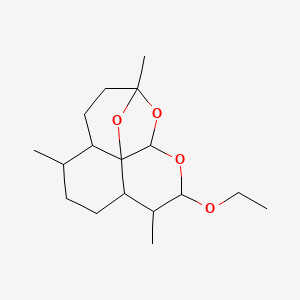
![1-[[3-[[4-(Dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenyl]amino]-4-hydroxyanthraquinone](/img/structure/B13403051.png)
![4-hydroxy-9,10-dioxo-5-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-2-carboxylic acid](/img/structure/B13403058.png)

